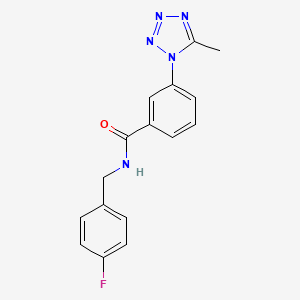

N-(4-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

N-(4-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a 4-fluorobenzyl group attached to the amide nitrogen and a 5-methyltetrazole substituent at the 3-position of the benzamide core. Tetrazoles are heterocyclic aromatic compounds known for their bioisosteric properties, often mimicking carboxylic acids in drug design due to their similar pKa and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C16H14FN5O |

|---|---|

Molecular Weight |

311.31 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)15-4-2-3-13(9-15)16(23)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H,18,23) |

InChI Key |

JQVUAPNIGRLDFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F |

Origin of Product |

United States |

Biological Activity

N-(4-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorobenzyl group : Enhances lipophilicity and may influence receptor binding.

- Tetrazole ring : Known for its bioisosteric properties, potentially affecting the pharmacodynamics of the compound.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

- Phosphodiesterase (PDE) Inhibition : The compound may exhibit inhibitory effects on PDE enzymes, which play a crucial role in regulating intracellular signaling pathways.

- Receptor Modulation : It may act as an antagonist or modulator at specific receptors involved in inflammatory responses and other physiological processes.

Antiinflammatory and Antineoplastic Properties

Research has indicated that derivatives of benzamide compounds often display anti-inflammatory and anti-cancer activities. The following table summarizes some key findings related to the biological activity of similar compounds:

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | PDE4 Inhibition | 0.5 | |

| Compound B | Antineoplastic | 2.0 | |

| This compound | Potential PDE Inhibitor | TBD | Current Study |

Case Studies

- Preclinical Studies : In studies involving animal models, compounds similar to this compound have shown significant reductions in inflammation markers, suggesting a potential for treating conditions such as asthma or chronic obstructive pulmonary disease (COPD).

- Cell Line Studies : In vitro studies have demonstrated that related compounds inhibit cancer cell proliferation in various lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Substitutions on the benzamide moiety significantly affect biological activity.

- The presence of a tetrazole ring enhances the affinity for target receptors while maintaining a favorable pharmacokinetic profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and synthetic pathways. Key analogs include thiadiazole-, pyridine-, and pyrazole-containing benzamides from the literature.

Table 1: Comparative Analysis of N-(4-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide and Analogs

*Calculated molecular weights based on formula.

Key Observations:

Tetrazole vs. Thiadiazole/Isoxazole: The tetrazole in the target compound provides distinct electronic and steric properties compared to the thiadiazole or isoxazole in Compound 2.

Fluorine Substitution: The 4-fluorobenzyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs like Compound 8a, which may improve blood-brain barrier penetration .

Synthetic Complexity : The synthesis of thiadiazole derivatives (e.g., Compound 6) involves multi-step reactions with hydroxylamine hydrochloride and active methylene compounds, whereas tetrazole-containing compounds often require cycloaddition reactions .

Research Findings and Implications

Physicochemical Properties

- Tetrazole Advantages : The 5-methyltetrazole group in the target compound likely enhances metabolic stability compared to ester-containing analogs like Compound 8b (melting point 200°C), which may undergo hydrolysis in vivo .

- Fluorine Impact : Fluorination in the benzyl group reduces oxidative metabolism, a feature absent in Compound 137’s methylbenzamide group .

Limitations and Gaps

- No direct biological data for this compound are available in the provided evidence, requiring extrapolation from structural analogs.

- Melting points and spectral data for the target compound are unspecified, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.